molecular formula C39H56ClN3O10S B12402921 DM-CO-(CH2)5-SMe

DM-CO-(CH2)5-SMe

Cat. No.: B12402921
M. Wt: 794.4 g/mol
InChI Key: BFNYSMXVEUWMPZ-WVHJZCRASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DM-CO-(CH2)5-SMe involves the preparation of maytansinoid derivatives with self-immolative peptide linkers. These derivatives are then conjugated to antibodies to form ADCs. The specific reaction conditions and steps are detailed in the preparation of maytansinoid derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis of the maytansinoid derivatives followed by their conjugation to antibodies. The process requires stringent control of reaction conditions to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: DM-CO-(CH2)5-SMe undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can occur, particularly involving the sulfur and methylene groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

DM-CO-(CH2)5-SMe has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of DM-CO-(CH2)5-SMe involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to tubulin, disrupting microtubule dynamics, and ultimately leading to cell cycle arrest and apoptosis in cancer cells. The self-immolative peptide linker facilitates the release of the active maytansinoid derivative within the target cells .

Comparison with Similar Compounds

    DM-CO-(CH2)4-SMe: A similar compound with one less methylene group.

    DM-CO-(CH2)6-SMe: A similar compound with one additional methylene group.

    DM-CO-(CH2)5-SH: A similar compound with a thiol group instead of a methylthio group.

Uniqueness: DM-CO-(CH2)5-SMe is unique due to its specific structure, which allows for optimal interaction with its molecular targets. The presence of the methylthio group enhances its cytotoxicity compared to similar compounds .

Properties

Molecular Formula

C39H56ClN3O10S

Molecular Weight

794.4 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(6-methylsulfanylhexanoyl)amino]propanoate

InChI

InChI=1S/C39H56ClN3O10S/c1-23-14-13-15-30(50-8)39(48)22-29(51-37(47)41-39)24(2)35-38(4,53-35)31(52-36(46)25(3)42(5)32(44)16-11-10-12-17-54-9)21-33(45)43(6)27-19-26(18-23)20-28(49-7)34(27)40/h13-15,19-20,24-25,29-31,35,48H,10-12,16-18,21-22H2,1-9H3,(H,41,47)/b15-13+,23-14+/t24-,25+,29+,30-,31+,35+,38+,39+/m1/s1

InChI Key

BFNYSMXVEUWMPZ-WVHJZCRASA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCSC)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCSC)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

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